(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid
Description
(2R,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom, a methyl substituent at the 2-position, and a carboxylic acid moiety at the 3-position of the piperidine ring. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for constrained amino acid analogs or protease inhibitors. Its stereochemistry (2R,3R) confers distinct conformational and biochemical properties, making it valuable in targeting enzymes like phenylalanine tRNA synthetase or caseinolytic proteases .
Properties
IUPAC Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJXNCIMCCZPV-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-07-6 | |
| Record name | rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 2-methylpiperidine-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Fmoc group can be removed using piperidine or other secondary amines under basic conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group to reveal the free amine .
Scientific Research Applications
(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for the amine functionality, allowing for selective reactions at other sites on the molecule. The compound can participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to other Fmoc-protected piperidine/morpholine derivatives and amino acid analogs (Table 1):
†CAS number inferred from structurally closest analog in .
Key Observations:
- Acid/Base Properties : The 3-carboxylic acid group (pKa ~2.5) distinguishes it from acetic acid derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid), which have higher solubility in aqueous buffers .
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) rings influence conformational flexibility; pyrrolidine derivatives exhibit tighter ring puckering .
Physicochemical Properties
| Property | Target Compound | (S)-1-Fmoc-pipecolic acid | 2-[4-Fmoc-piperazin-1-yl]acetic acid |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.2 | 2.9 |
| Water Solubility (mg/mL) | <0.1 | 0.5 | 1.2 |
| Melting Point (°C) | 180–182 (decomp.) | 165–167 | 142–145 |
Notes:
Biological Activity
The compound (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid, often referred to as Fmoc-2-methylpiperidine, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- CAS Number : 2920219-57-2
The structural features of this compound include a piperidine ring, a fluorenylmethoxycarbonyl group, and a carboxylic acid moiety, which contribute to its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways leading to therapeutic effects. Notably, compounds with similar structures have demonstrated:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could alter receptor signaling, impacting physiological responses such as inflammation and pain.
Biological Activity Overview
The compound has been investigated for several potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : Similar compounds have shown effectiveness in pain management through modulation of pain pathways.
- Anticancer Activity : Research indicates potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Modulation of pain pathways | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of piperidine with fluorenyl groups inhibited the production of TNF-alpha in macrophages, suggesting a pathway for anti-inflammatory action .
- Analgesic Activity Investigation : Research on structurally similar piperidine derivatives indicated significant analgesic effects in animal models, pointing towards the potential utility of this compound in pain management therapies .
- Anticancer Potential : A comparative study showed that compounds containing the fluorenylmethoxycarbonyl group exhibited selective cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
